2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid
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Overview
Description
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 g/mol It is characterized by the presence of a bromo group, a cyano group, and an ethoxy group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid typically involves the following steps:
Esterification: The ethoxy group is introduced via esterification, where the phenol group reacts with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenoxyacetic acids.
Hydrolysis: Formation of this compound.
Reduction: Formation of 2-(2-Bromo-4-aminophenoxy)acetic acid.
Scientific Research Applications
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and cyano groups may facilitate binding to active sites, while the ethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-cyano-6-methoxyphenoxy)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxy group distinguishes it from similar compounds, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDYMXUGXYSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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